2-(3-ethyl-1H-indol-2-yl)propan-2-ol
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Overview
Description
2-(3-ethyl-1H-indol-2-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives. . The compound features an indole moiety with an ethyl group at the 3-position and a propan-2-ol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol typically involves the reaction of 3-ethylindole with appropriate reagents to introduce the propan-2-ol group at the 2-position. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-indol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-ethyl-1H-indol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptamine: A biogenic amine with neuromodulatory properties.
Serotonin: A neurotransmitter involved in regulating mood, sleep, and cognition.
Uniqueness
2-(3-ethyl-1H-indol-2-yl)propan-2-ol is unique due to its specific structural features, including the ethyl group at the 3-position and the propan-2-ol group at the 2-position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-ethyl-1H-indol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-4-9-10-7-5-6-8-11(10)14-12(9)13(2,3)15/h5-8,14-15H,4H2,1-3H3 |
InChI Key |
DRRPUGOHCAVFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(C)(C)O |
Origin of Product |
United States |
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